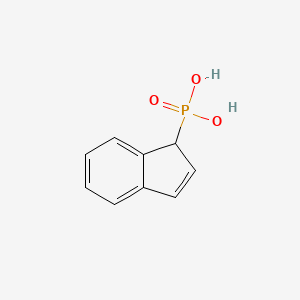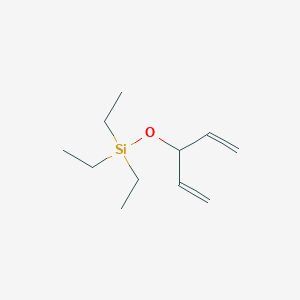
Triethyl(penta-1,4-dien-3-yloxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(penta-1,4-dien-3-yloxy)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a penta-1,4-dien-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(penta-1,4-dien-3-yloxy)silane typically involves the reaction of triethylsilane with penta-1,4-dien-3-ol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: A Lewis acid such as boron trifluoride etherate.
Solvent: Anhydrous conditions using solvents like dichloromethane.
Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Triethyl(penta-1,4-dien-3-yloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent, transferring hydrogen to other molecules.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Halogenated silanes and other substituted derivatives.
Scientific Research Applications
Triethyl(penta-1,4-dien-3-yloxy)silane finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism by which Triethyl(penta-1,4-dien-3-yloxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom’s ability to form stable bonds with carbon and oxygen atoms plays a crucial role in its reactivity. The pathways involved include:
Hydrosilylation: Addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Silicon-oxygen bond formation: Interaction with oxygen-containing functional groups to form siloxanes.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler analog without the penta-1,4-dien-3-yloxy group.
Triethylsilyl ethers: Compounds where the silicon atom is bonded to an oxygen atom connected to various organic groups.
Vinylsilanes: Compounds containing silicon-vinyl bonds.
Uniqueness
Triethyl(penta-1,4-dien-3-yloxy)silane is unique due to the presence of the penta-1,4-dien-3-yloxy group, which imparts distinct reactivity and potential for forming complex molecular architectures. This makes it a valuable reagent in organic synthesis and materials science.
Properties
CAS No. |
62418-65-9 |
|---|---|
Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
triethyl(penta-1,4-dien-3-yloxy)silane |
InChI |
InChI=1S/C11H22OSi/c1-6-11(7-2)12-13(8-3,9-4)10-5/h6-7,11H,1-2,8-10H2,3-5H3 |
InChI Key |
RCMWXQHEDHJRTI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



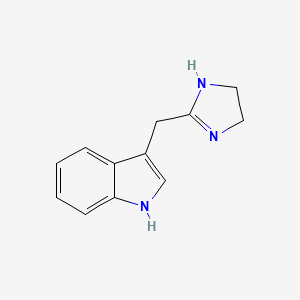

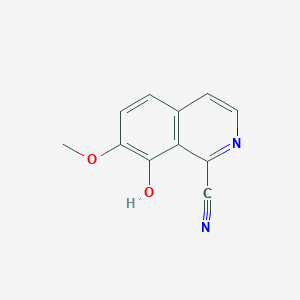
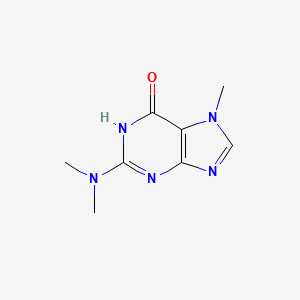

![8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070035.png)

![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)
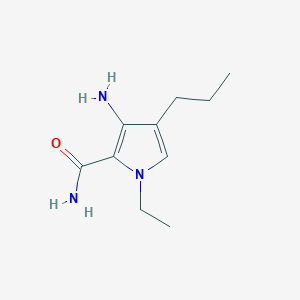

![8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B15070090.png)

